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Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297

Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the dosage and administration of Int-767 in ob/ob mice, a model

for obesity and metabolic disease. The protocols are based on established preclinical studies

and are intended to ensure reproducible and effective experimental outcomes.

Introduction
Int-767 is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G

protein-coupled receptor TGR5.[1][2][3] These receptors are key regulators of bile acid,

glucose, and lipid metabolism.[3][4] Dysregulation of these pathways is implicated in various

metabolic diseases, including non-alcoholic steatohepatitis (NASH), obesity, and type 2

diabetes.[3][5][6] In preclinical studies using ob/ob mice, Int-767 has demonstrated significant

therapeutic potential by improving metabolic parameters and reducing liver injury.[4][5][7][8]

Signaling Pathway of Int-767
Int-767 exerts its effects by simultaneously activating FXR, a nuclear receptor, and TGR5, a

cell surface receptor. This dual activation leads to a multi-pronged therapeutic effect on

metabolic and inflammatory pathways.
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Caption: Dual signaling pathway of Int-767 via TGR5 and FXR activation.

Experimental Protocols
Animal Model

Species: Mouse

Strain: Lepob/Lepob (ob/ob)

Supplier: The Jackson Laboratory or other reputable vendors.

Age: Studies have utilized mice starting at various ages, often after a period of dietary

intervention to induce a specific disease phenotype (e.g., 9 or 15 weeks on a high-fat diet).

[4]

Sex: Male mice are commonly used.

Housing: Animals should be housed in a temperature- and light-controlled environment with

ad libitum access to food and water, unless otherwise specified by the experimental design.
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Drug Formulation and Administration
Compound: Int-767

Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.[4]

Preparation:

Weigh the required amount of Int-767 powder.

Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring until

fully dissolved.

Suspend the Int-767 powder in the CMC vehicle to the desired final concentration. Vortex

thoroughly before each administration to ensure a uniform suspension.

Route of Administration: Oral gavage (PO) is the most commonly reported route.[4][8]

Dosing Volume: A standard dosing volume is 5 mL/kg of body weight.[4]

Frequency: Once daily (QD).[4][8]

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Int-
767 in a diet-induced ob/ob mouse model of NASH.
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Caption: General experimental workflow for Int-767 studies in ob/ob mice.
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Dosage and Efficacy Data
The following tables summarize the dosages of Int-767 used in ob/ob mice and the reported

effects on key metabolic and histological parameters.

Table 1: Int-767 Dosage Regimens in ob/ob Mice
Dosage
(mg/kg/day)

Administrat
ion Route

Duration Vehicle
Mouse
Model
Details

Reference

3 and 10 Oral Gavage 8 weeks 0.5% CMC

ob/ob mice

on AMLN diet

for 15 weeks

[4][8]

3 and 10 Oral Gavage 16 weeks 0.5% CMC

ob/ob mice

on AMLN diet

for 9 weeks

[4][8]

30 Oral Gavage 6 weeks Not Specified

db/db mice

(another

model of

obesity)

[5]

30
Diet

Admixture
12 weeks High-Fat Diet

ob/ob mice

on high-fat

diet for 9

weeks

[9]

AMLN Diet: high in trans-fat, fructose, and cholesterol.

Table 2: Summary of Int-767 Efficacy in ob/ob Mice
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Parameter
Dosage
(mg/kg)

Duration Effect Reference

Liver

Histopathology

Steatosis Score 10 8 weeks
Significantly

reduced
[4]

Inflammation

Score
10 8 weeks

Significantly

reduced
[4]

Hepatocyte

Ballooning
10 8 weeks

Significantly

reduced
[4]

Fibrosis Stage 10 8 weeks Reduced [4]

Parenchymal

Collagen Area
3 and 10 8 weeks

Dose-

dependently

reduced

[4][8]

Metabolic

Parameters

Liver

Triglycerides
10 8 weeks Reduced [4]

Liver Cholesterol 10 8 weeks Reduced [4]

Plasma Total

Cholesterol
10 8 weeks Reduced [4]

Inflammatory

Markers

Galectin-3

(Inflammation)
3 and 10 8 weeks Reduced [4][8]

Concluding Remarks
The dual FXR/TGR5 agonist Int-767 has demonstrated robust efficacy in preclinical models of

metabolic disease, particularly in ob/ob mice. The protocols and data presented here provide a
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foundation for designing and executing studies to further investigate the therapeutic potential of

Int-767. Adherence to these detailed methodologies will facilitate the generation of reliable and

comparable data across different research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual
Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

2. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2−/−
(Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC
[pmc.ncbi.nlm.nih.gov]

3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC
[pmc.ncbi.nlm.nih.gov]

4. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of
biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC
[pmc.ncbi.nlm.nih.gov]

7. gubra.dk [gubra.dk]

8. researchgate.net [researchgate.net]

9. iris.cnr.it [iris.cnr.it]

To cite this document: BenchChem. [Application Notes and Protocols for Int-767
Administration in ob/ob Mice]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608297/docs#application-notes-and-protocols-for-
int-767-administration-in-ob-ob-mice]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15608297/docs?utm_src=pdf-body#application-notes-and-protocols-for-int-767-administration-in-ob-ob-mice
https://www.benchchem.com/product/b15608297?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7099488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7099488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5768938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5768938/
https://www.researchgate.net/figure/Treatment-with-the-FXR-TGR5-agonist-INT-767-improves-liver-pathology-in-NAFLD-Obese-db_fig1_235787853
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840437/
https://www.gubra.dk/resource-library/prophylactic-and-therapeutic-effects-of-the-dual-fxr-tgr5-agonist-int-767-in-the-gan-diet-induced-ob-ob-mouse-model-of-advanced-mash-with-progressive-fibrosis/
https://www.researchgate.net/publication/322488777_INT-767_improves_histopathological_features_in_a_diet-induced_obob_mouse_model_of_biopsy-confirmed_non-alcoholic_steatohepatitis
https://iris.cnr.it/bitstream/20.500.14243/452774/3/Liver%2BInternational%202023%20RECK.pdf
https://www.benchchem.com/product/b15608297/docs#application-notes-and-protocols-for-int-767-administration-in-ob-ob-mice
https://www.benchchem.com/product/b15608297/docs#application-notes-and-protocols-for-int-767-administration-in-ob-ob-mice
https://www.benchchem.com/product/b15608297/docs#application-notes-and-protocols-for-int-767-administration-in-ob-ob-mice
https://www.benchchem.com/product/b15608297/docs#application-notes-and-protocols-for-int-767-administration-in-ob-ob-mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608297?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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